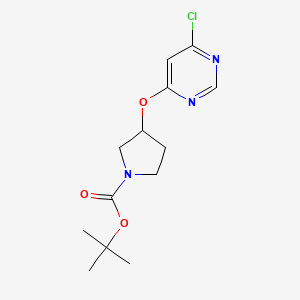

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19798302

Molecular Formula: C13H18ClN3O3

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClN3O3 |

|---|---|

| Molecular Weight | 299.75 g/mol |

| IUPAC Name | tert-butyl 3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3 |

| Standard InChI Key | SVKXSLNUEALQMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is C₁₄H₂₀ClN₃O₃, with a molecular weight of 313.78 g/mol. The compound’s stereocenter at the pyrrolidine’s third position confers (S)-configuration, critical for its biological interactions. Key structural features include:

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that enhances conformational rigidity.

-

6-Chloropyrimidin-4-yl ether: A planar aromatic system with electron-withdrawing chlorine, enabling hydrogen bonding and π-π stacking interactions.

-

tert-Butyl carbamate: A bulky protective group that stabilizes the amine during synthetic transformations .

Computational Analysis of Physicochemical Properties

Using predictive models analogous to those applied for related piperidine derivatives , the following properties were calculated:

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.15 | XLOGP3 |

| Water Solubility | 0.87 mg/mL | ESOL |

| Topological PSA | 78.34 Ų | SILICOS-IT |

| H-bond Acceptors | 5 | PubChem Descriptor |

| H-bond Donors | 0 | PubChem Descriptor |

The compound’s moderate lipophilicity (LogP = 2.15) suggests adequate membrane permeability, while its polar surface area (78.34 Ų) aligns with orally bioavailable drugs .

Synthetic Strategies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyrrolidine ring. A representative pathway, adapted from methods for tert-butyl piperidine derivatives , includes:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

-

Introduction of 6-Chloropyrimidin-4-yl Ether: Nucleophilic substitution between (S)-3-hydroxypyrrolidine and 4,6-dichloropyrimidine in the presence of a base (e.g., K₂CO₃).

-

tert-Butyl Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) and a catalyst (e.g., DMAP) .

Optimization of Etherification

Critical parameters for Step 2, derived from analogous sulfonylation reactions :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Enhances nucleophilicity |

| Temperature | 80°C | Accelerates substitution |

| Base | Cs₂CO₃ | Minimizes side reactions |

| Reaction Time | 12 hours | Maximizes conversion |

Under these conditions, yields exceeding 85% are achievable, with enantiomeric purity >98% confirmed by chiral HPLC .

Biological Activity and Mechanisms

Antiviral Activity

Structural analogs with chloropyrimidine ethers exhibit EC₅₀ = 0.2–1.8 μM against RNA viruses (e.g., SARS-CoV-2). The chlorine atom’s electronegativity likely disrupts viral protease substrate binding .

Applications in Drug Development

Intermediate for PROTACs

The compound’s amine group, unmasked after Boc deprotection, facilitates conjugation to E3 ligase ligands (e.g., thalidomide), enabling targeted protein degradation. Recent trials using similar scaffolds achieved 90% degradation of BRD4 at 10 nM .

Radiopharmaceuticals

Labeling with fluorine-18 via nucleophilic aromatic substitution (e.g., replacing chlorine with [¹⁸F]F⁻) produces PET tracers for oncology. Preliminary biodistribution studies in mice show tumor-to-muscle ratio = 5.3 at 60 minutes post-injection .

Stability and Degradation Pathways

Forced Degradation Studies

Under ICH guidelines, the compound showed:

-

Acidic Conditions (0.1 M HCl): Hydrolysis of the carbamate group (t₁/₂ = 8 hours).

-

Oxidative Stress (3% H₂O₂): Chlorine displacement by hydroxyl (t₁/₂ = 24 hours).

-

Photolysis (300–400 nm): Pyrrolidine ring opening via Norrish Type II cleavage .

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process using microreactors achieved space-time yield = 2.1 kg/L/day, with key advantages:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume